2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16(11-22-18(26)13-5-1-2-6-14(13)19(22)27)20-8-9-23-17(25)10-12-4-3-7-15(12)21-23/h1-2,5-6,10H,3-4,7-9,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLOIIBYPYKDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the isoindoline and cyclopenta[c]pyridazine intermediates. These intermediates are then coupled through a series of reactions, including acylation and condensation, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: The compound is explored for its therapeutic potential, including its ability to modulate biological pathways and its efficacy in disease models.
Industry: It may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to modulation of enzyme activity, alteration of signaling pathways, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The target compound is compared to four analogs with modifications in the acetamide side chain or isoindol-dione substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Isoindol-dione Modifications
- Unsubstituted Isoindol-dione (Compound ) : Lacks steric hindrance, which may improve binding to flat aromatic pockets in target proteins.
Acetamide Side Chain Variations
- Cyclopenta[c]pyridazin-3-one Ethyl Linker (Target Compound) : The fused bicyclic system introduces rigidity and conjugated π-electrons, likely improving selectivity for kinases or nucleotide-binding domains .
- Benzimidazolyl Group (Compound ) : The planar benzimidazole moiety may facilitate DNA intercalation or protease inhibition, diverging from the target compound’s likely mechanism.
Polar Surface Area (PSA)
- The target compound’s higher PSA (~105 Ų vs. 66.5–85 Ų in analogs) suggests reduced blood-brain barrier penetration but improved solubility, making it more suitable for peripheral targets .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound features a complex structure that includes an isoindole moiety and a cyclopentapyridazine unit. Its IUPAC name reflects its intricate composition, which is critical for understanding its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on:
- Anticancer Properties :
- Enzyme Inhibition :
- Neuroprotective Effects :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Apoptosis Induction : The activation of caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : Some isoindole derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress within cells.
- Modulation of Signaling Pathways : Interaction with key signaling pathways such as MAPK and PI3K/Akt has been noted in related compounds.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of the compound against HepG2 cells using the MTS assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. This suggests promising anticancer activity worthy of further exploration .
Case Study 2: Enzyme Inhibition
Research on related isoindole compounds demonstrated their ability to inhibit IDO activity. The inhibition was dose-dependent, with significant effects observed at lower concentrations compared to standard inhibitors . This highlights the potential of this compound as a therapeutic agent in cancer immunotherapy.
Data Tables
| Biological Activity | Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Cytotoxicity | MTS | HepG2 | 15 | |
| Enzyme Inhibition | IDO Assay | N/A | N/A |
| Mechanism of Action | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways |
| Antioxidant Activity | Free radical scavenging |
| Signaling Modulation | Interaction with MAPK and PI3K/Akt pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
